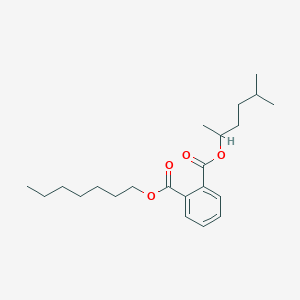
Heptyl 5-Methyl-2-hexyl Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 5-Methyl-2-hexyl Phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps to ensure the desired purity and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl 5-Methyl-2-hexyl Phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalic acid, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Heptyl 5-Methyl-2-hexyl Phthalate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies related to cellular processes and protein interactions.
Medicine: Research involving this compound includes its potential effects on biological systems and its use in drug development.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Heptyl 5-Methyl-2-hexyl Phthalate involves its interaction with specific molecular targets and pathways. It can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . The compound can interfere with nuclear receptors in various neural structures, potentially leading to neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Bis(2-ethylhexyl) Phthalate
- Diisononyl Phthalate
Uniqueness
Heptyl 5-Methyl-2-hexyl Phthalate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other phthalates. Its molecular structure allows for specific interactions in biological systems, making it valuable for targeted research applications .
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-O-heptyl 2-O-(5-methylhexan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-6-7-8-11-16-25-21(23)19-12-9-10-13-20(19)22(24)26-18(4)15-14-17(2)3/h9-10,12-13,17-18H,5-8,11,14-16H2,1-4H3 |
InChI-Schlüssel |
ZTBKFRBKJMEFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















